molecular formula C13H18BClO3 B1451403 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1151564-03-2

2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No. B1451403
M. Wt: 268.54 g/mol
InChI Key: CVPMKYBFBINSHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” is complex and would require advanced computational tools for accurate analysis .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” are not well-documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” are not well-documented .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is involved in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives show potential as serine protease inhibitors, including thrombin, without exhibiting strong coordination between sulfur and boron atoms (Spencer et al., 2002).
  • The compound has been used in creating 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where its crystal structure was studied, revealing interesting coordination patterns involving the boron atom (Seeger & Heller, 1985).

Catalysis and Polymerization

  • It plays a role in catalyzed diboration processes. For instance, it was used in the synthesis of (Z)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-bis(4-methoxyphenyl)ethene, demonstrating its utility in creating compounds with specific stereochemical arrangements (Clegg et al., 1996).
  • In the field of polymer science, it has been used for precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization, showcasing its importance in creating high-precision polymers with specific molecular weight distributions (Yokozawa et al., 2011).

Material Science and Organic Chemistry

  • Its derivatives have been explored in the synthesis of novel stilbenes and their application in creating boron-capped polyenes, which are of interest in new material development for technologies like Liquid Crystal Displays (LCDs) and for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
  • The compound has also been used in the study of the reaction mechanisms in rhodium-catalyzed arylations, indicating its versatility in understanding complex chemical reactions (Martínez et al., 2015).

Analytical and Structural Chemistry

  • It is instrumental in creating various boronic esters, contributing significantly to analytical chemistry, particularly in NMR spectroscopy and crystallography (Granata & Argyropoulos, 1995).
  • In addition, its use in synthesizing compounds with defined molecular structures, as studied through X-ray crystallography and DFT calculations, demonstrates its role in the advancement of chemical science (Huang et al., 2021).

Safety And Hazards

The safety and hazards associated with “2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” are not well-documented .

Future Directions

The future directions for research on “2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane” are not well-documented .

properties

IUPAC Name

2-(2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-7-6-8-10(16-5)11(9)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPMKYBFBINSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661734
Record name 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

CAS RN

1151564-03-2
Record name 2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol (830 g, 3.26 mol) in dry DMF (4.15 L) was added potassium carbonate (1126.4 g, 8.15 mol) under an inert atmosphere. Me2SO4 (402 mL, 4.24 mol) was added slowly to control the resulting exotherm (addition over 30 minutes gave a temperature rise from 28° C. to 55° C.) and after complete addition the reaction was stirred for 10 minutes. The reaction mixture was added to stirring HCl (5.98 L, 2 N, aq.) very slowly to control effervescence and the resulting precipitate stirred for 2 hours. The solids were filtered and washed with water (1 L) and dried in a vacuum oven over drying agent for 4 days to give 2-(2-chloro-3-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane 7a as a white powder (746.7 g, 2.78 mol, 85%).
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
1126.4 g
Type
reactant
Reaction Step One
Name
Quantity
4.15 L
Type
solvent
Reaction Step One
Quantity
402 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.98 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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